Propargyl-PEG2-bromide: A Technical Guide for Researchers and Drug Development Professionals
Propargyl-PEG2-bromide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Propargyl-PEG2-bromide in Proteolysis-Targeting Chimeras (PROTACs) and Bioconjugation.
Introduction
Propargyl-PEG2-bromide is a heterobifunctional chemical linker that has emerged as a critical tool in the fields of chemical biology and drug discovery. Its unique structure, featuring a terminal alkyne group, a flexible diethylene glycol (PEG2) spacer, and a reactive bromide, makes it an exceptionally versatile building block. This guide provides a comprehensive overview of Propargyl-PEG2-bromide, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action in key applications, and experimental methodologies for its use.
This molecule is particularly prominent in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that harnesses the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] The propargyl group facilitates "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to azide-modified molecules.[1][2] The bromide end allows for nucleophilic substitution, providing a second reactive handle for conjugation. The integrated PEG spacer enhances solubility and provides optimal spatial orientation between conjugated moieties, which is often crucial for biological activity.[3]
Core Properties of Propargyl-PEG2-bromide
A summary of the key chemical and physical properties of Propargyl-PEG2-bromide is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne | [4] |
| CAS Number | 1287660-82-5 | |
| Molecular Formula | C₇H₁₁BrO₂ | |
| Molecular Weight | 207.07 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically >95% or >97% (commercial) | [2][3] |
| SMILES | C#CCOCCOCCBr | [2] |
| InChI Key | SEVJGPXPOQIEPS-UHFFFAOYSA-N | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [4] |
| Storage Conditions | Store at -20°C for long-term stability |
Synthesis of Propargyl-PEG2-bromide
Experimental Protocol: Williamson Ether Synthesis
Materials:
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Propargyl bromide (80% solution in toluene (B28343) is common)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Dichloromethane (B109758) (DCM) or diethyl ether for extraction
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Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add 2-(2-bromoethoxy)ethanol (1 equivalent) to a flame-dried round-bottom flask containing anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: Slowly add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to neutralize any unreacted sodium hydride.
-
Extraction: Dilute the mixture with water and extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Propargyl-PEG2-bromide.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. While a specific spectrum for Propargyl-PEG2-bromide is not publicly available, the expected ¹H NMR signals would include peaks corresponding to the acetylenic proton, the methylene (B1212753) protons adjacent to the alkyne, the PEG chain protons, and the methylene protons adjacent to the bromine atom.
Applications in PROTAC Technology
Propargyl-PEG2-bromide is a cornerstone in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] Propargyl-PEG2-bromide serves as a versatile linker component.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.
Caption: PROTAC Mechanism of Action.
Experimental Workflow for PROTAC Synthesis using Propargyl-PEG2-bromide
The synthesis of a PROTAC using Propargyl-PEG2-bromide typically involves a multi-step process. The following diagram outlines a general experimental workflow.
Caption: General PROTAC Synthesis Workflow.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between an azide-functionalized molecule and an alkyne-functionalized molecule, such as an intermediate formed from Propargyl-PEG2-bromide.
Materials:
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Azide-functionalized molecule (1 equivalent)
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Alkyne-functionalized molecule (1-1.2 equivalents)
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Copper(II) sulfate (CuSO₄) (0.1 equivalents)
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Sodium ascorbate (B8700270) (0.5 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent system in a reaction flask.
-
Catalyst Addition: In a separate vial, prepare a solution of copper(II) sulfate in water. If using a ligand, pre-mix the copper(II) sulfate with the ligand. Add the copper catalyst solution to the reaction mixture.
-
Initiation: Prepare a fresh solution of sodium ascorbate in water. Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the reaction.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours, but may be left overnight. Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by column chromatography or preparative HPLC.
Conclusion
Propargyl-PEG2-bromide is a highly valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual reactivity enable its seamless integration into complex molecular architectures, particularly in the rapidly advancing field of PROTACs. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of Propargyl-PEG2-bromide in the synthesis of novel therapeutics and bioconjugates. As the quest for more targeted and efficient drugs continues, the importance of sophisticated linkers like Propargyl-PEG2-bromide will undoubtedly grow.
References
- 1. 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne|lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Propargyl-PEG2-bromide | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
